molecular formula C14H10N4OS B5153770 N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinecarboxamide

N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinecarboxamide

Cat. No. B5153770
M. Wt: 282.32 g/mol
InChI Key: FULUQIKIVKRMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinecarboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PTC-209 was first identified as a potent inhibitor of BMI-1, a transcriptional repressor that plays a critical role in stem cell self-renewal and oncogenesis. Since then, PTC-209 has been extensively studied for its ability to inhibit cancer stem cells and improve the efficacy of chemotherapy.

Future Directions

Thiazoles and pyridines are areas of active research, with potential applications in various fields including drug discovery . Future research will likely continue to explore new synthesis methods, biological activities, and applications of these compounds.

properties

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4OS/c19-13(11-6-2-4-8-16-11)18-14-17-12(9-20-14)10-5-1-3-7-15-10/h1-9H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULUQIKIVKRMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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